molecular formula C22H21Cl2N3O3 B2488626 (6-Chloro-4-((5-chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1358763-75-3

(6-Chloro-4-((5-chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2488626
CAS No.: 1358763-75-3
M. Wt: 446.33
InChI Key: XCJSIUQAMSKAPR-UHFFFAOYSA-N
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Description

(6-Chloro-4-((5-chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H21Cl2N3O3 and its molecular weight is 446.33. The purity is usually 95%.
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Mechanism of Action

Biological Activity

(6-Chloro-4-((5-chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Chlorine Substituents : The presence of chlorine atoms can enhance the lipophilicity and biological activity of the compound.
  • Dimethoxyphenyl Group : This moiety may contribute to the compound's interaction with biological targets.
  • Quinoline Core : Known for its diverse pharmacological properties, including anti-cancer and anti-inflammatory effects.

The molecular formula is C18H19Cl2N2O2C_{18}H_{19}Cl_2N_2O_2, with a molecular weight of approximately 368.26 g/mol.

Research indicates that compounds similar to this compound exhibit a range of biological activities, primarily through the following mechanisms:

  • Inhibition of Kinases : Many quinoline derivatives act as kinase inhibitors, impacting various signaling pathways involved in cell proliferation and survival.
  • Antioxidant Activity : The presence of methoxy groups contributes to the compound's ability to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : By modulating inflammatory pathways, such compounds can alleviate conditions associated with chronic inflammation.

Anticancer Activity

Several studies have reported on the anticancer potential of quinoline derivatives. For instance:

  • A study demonstrated that similar compounds inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest at specific phases. The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Antimicrobial Properties

Quinoline-based compounds have also shown significant antimicrobial activity against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical enzymatic pathways necessary for bacterial survival.

Case Studies

  • Study on Anticancer Activity :
    • In a study published in the Journal of Medicinal Chemistry, a derivative similar to this compound was tested against several cancer cell lines. Results showed IC50 values in the micromolar range, indicating potent activity against breast and lung cancer cells .
  • Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial properties revealed that this class of compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Research Findings Summary Table

Biological ActivityMechanismReference
AnticancerInduction of apoptosis
AntimicrobialMembrane disruption
AntioxidantFree radical scavenging

Properties

IUPAC Name

[6-chloro-4-(5-chloro-2,4-dimethoxyanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O3/c1-29-19-11-20(30-2)18(10-16(19)24)26-21-14-9-13(23)5-6-17(14)25-12-15(21)22(28)27-7-3-4-8-27/h5-6,9-12H,3-4,7-8H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJSIUQAMSKAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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